2,2-Propanedithiol

Physical organic chemistry Acid-base equilibria Thiol chemistry

2,2-Propanedithiol (CAS 1687-47-4, molecular formula C₃H₈S₂) is the simplest geminal dithiol within the propane backbone series, featuring both sulfhydryl (–SH) groups attached to the same central carbon atom. This geminal (>C(SH)₂) architecture distinguishes it fundamentally from the more common 1,2- and 1,3-dithiol isomers, defining its unique stability, reactivity, and decomposition pathways.

Molecular Formula C3H8S2
Molecular Weight 108.23 g/mol
CAS No. 1687-47-4
Cat. No. B14755805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Propanedithiol
CAS1687-47-4
Molecular FormulaC3H8S2
Molecular Weight108.23 g/mol
Structural Identifiers
SMILESCC(C)(S)S
InChIInChI=1S/C3H8S2/c1-3(2,4)5/h4-5H,1-2H3
InChIKeyHMPSOEYFMTWOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Propanedithiol (CAS 1687-47-4): Baseline Characterization of a Key Geminal Dithiol


2,2-Propanedithiol (CAS 1687-47-4, molecular formula C₃H₈S₂) is the simplest geminal dithiol within the propane backbone series, featuring both sulfhydryl (–SH) groups attached to the same central carbon atom [1]. This geminal (>C(SH)₂) architecture distinguishes it fundamentally from the more common 1,2- and 1,3-dithiol isomers, defining its unique stability, reactivity, and decomposition pathways [2].

Why 1,2- or 1,3-Propanedithiols Cannot Replace 2,2-Propanedithiol in Specialized Applications


The 2,2-substitution pattern on the propane backbone is not a minor structural nuance; it defines a completely different functional profile. Unlike 1,3-propanedithiol, which is widely employed for carbonyl protection via stable 1,3-dithiane formation [1], 2,2-propanedithiol cannot form analogous cyclic thioacetals due to the geminal placement of its thiol groups. Furthermore, whereas 1,2-ethanedithiol and 1,3-propanedithiol benefit from intramolecular RS⁻···HSR hydrogen bonding that enhances their acidity by up to 8.7 kcal/mol over monothiols [2], the 2,2-isomer lacks this stabilization pathway, leading to distinct acid-base behavior. Most critically, geminal dithiols possess a unique thermal and aqueous decomposition pathway—releasing hydrogen sulfide (H₂S) to form transient thioketones—a property entirely absent in vicinal or 1,3-dithiols [3]. Substituting 2,2-propanedithiol with a non-geminal dithiol in H₂S-donor research or sulfur-transfer chemistry would thus result in the complete loss of desired reactivity.

Quantitative Differentiation of 2,2-Propanedithiol from Common Dithiol Analogs: A Head-to-Head Evidence Guide


Acidity Modulation: Lack of Intramolecular RS⁻···HSR Stabilization in 2,2-Propanedithiol vs. 1,3-Propanedithiol

In 1,3-propanedithiol (the 1,3-isomer), the conjugate base is stabilized by an intramolecular RS⁻···HSR hydrogen bond, which enhances gas-phase acidity by up to 8.7 kcal/mol compared to monothiol analogs [1]. This stabilization is structurally impossible in 2,2-propanedithiol because the two thiol groups are attached to the same carbon, preventing the necessary six-membered ring geometry. Consequently, the pKa of 2,2-propanedithiol is predicted to be closer to that of a simple monothiol (e.g., 2-propanethiol, pKa ~10.86) rather than the acid-enhanced 1,3-propanedithiol (predicted pKa ~9.86) . This difference in nucleophilicity and thiolate availability directly impacts reactivity in nucleophilic substitutions and metal-binding applications.

Physical organic chemistry Acid-base equilibria Thiol chemistry

Hydrogen Sulfide (H₂S) Release Capacity: Geminal Dithiol vs. Conventional Sulfide Salt Donors

Geminal dithiols, including derivatives of 2,2-propanedithiol, are established precursors for controlled H₂S release—a capacity absent in 1,2- and 1,3-dithiols. The phenyl-substituted analog 1,3-diphenylpropane-2,2-dithiol releases H₂S under physiological conditions (PBS buffer, pH 7.4) in a pH-dependent manner [1]. Specifically, at pH 7, a 50 µM solution produced ~50 µM H₂S over 150 minutes, demonstrating near-quantitative, sustained release [1]. In contrast, the benchmark sulfide salt Na₂S delivers an instantaneous, uncontrolled H₂S burst, which does not replicate endogenous enzymatic H₂S generation [2]. Thiol-activated gem-dithiol donors (TAGDDs) further enable controllable H₂S delivery: TAGDD-1 (100 µM) released a peak concentration of 93 µM H₂S at 25 minutes in the presence of 1 mM cysteine, with negligible release in the absence of thiol trigger [2].

Reactive sulfur species H₂S donors Chemical biology

Carbonyl Protection Chemistry: Inability of 2,2-Propanedithiol to Form Stable Cyclic 1,3-Dithianes

1,3-Propanedithiol is a cornerstone reagent for carbonyl protection, forming stable six-membered 1,3-dithianes with aldehydes and ketones under acid catalysis [1]. These dithianes are robust enough to withstand subsequent synthetic manipulations and are cleaved to regenerate the carbonyl. In contrast, 2,2-propanedithiol cannot form an analogous cyclic thioacetal because both sulfur atoms are attached to the same carbon; cyclization would require the formation of a highly strained and thermodynamically disfavored four-membered dithietane ring. Instead, reaction with carbonyl compounds leads to open-chain dithioacetals or, under forcing conditions, elimination to release H₂S and form thioketones [2]. This fundamental reactivity difference means that 2,2-propanedithiol is not a substitute for 1,3-propanedithiol in any application requiring carbonyl umpolung or dithiane-based acyl anion equivalents.

Organic synthesis Protecting groups Thioacetal chemistry

Metal Chelation Geometry: Geminal vs. Vicinal/1,3-Dithiolate Coordination Modes

1,2-Ethanedithiolate and 1,3-propanedithiolate are classic bidentate ligands that form stable five- and six-membered chelate rings, respectively, with transition metal centers [1]. These chelates are exploited in biomimetic hydrogenase models where the dithiolate bridge geometry directly influences the electronic properties and catalytic activity of diiron and nickel-iron complexes [2]. In contrast, 2,2-propanedithiolate cannot chelate a single metal center due to the geminal sulfur atoms being unable to span a metal coordination sphere; instead, it acts as a bridging ligand between two metal centers or forms monodentate thiolate complexes. This divergent coordination chemistry leads to fundamentally different complex geometries, redox potentials, and catalytic behaviors. For instance, the propanedithiolate (pdt) bridge in [NiFe]-hydrogenase models uses 1,3-propanedithiolate, and substitution with a 2,2-geminal dithiolate would prevent assembly of the characteristic Fe₂(μ-SRS) core [2].

Coordination chemistry Metal chelation Dithiolate ligands

Optimal Application Scenarios for 2,2-Propanedithiol Based on Differentiated Evidence


Controlled Hydrogen Sulfide (H₂S) Donor Development

2,2-Propanedithiol and its acyl-protected derivatives (TAGDDs) are uniquely suited for developing controllable H₂S donors for chemical biology research. As demonstrated by the 1,3-diphenyl analog (see Evidence Item 2), geminal dithiols release H₂S in a pH- and thiol-dependent manner with sustained kinetics (~50 µM over 150 min at pH 7) that far better mimic endogenous enzymatic H₂S production than the instantaneous burst from Na₂S [1]. The thiol-triggered release mechanism (peak 93 µM H₂S at 25 min from 100 µM donor) provides temporal control unattainable with any non-geminal dithiol [1].

Synthesis of Thioketones and Reactive Sulfur Species (RSS) Precursors

Upon thermal or aqueous decomposition, 2,2-propanedithiol eliminates H₂S to generate transient thioketones (thials), which can be trapped or utilized for sulfur-transfer reactions [2]. This decomposition pathway is exclusive to geminal dithiols and has been exploited to produce 3,3-dibenzyldithiirane, an active persulfidation reagent capable of inducing protein S-persulfidation [2]. Neither 1,2-ethanedithiol nor 1,3-propanedithiol can serve as precursors for such sulfur-transfer reagents, establishing 2,2-propanedithiol as the essential starting material for this emerging class of biological probes.

Bridging Ligand for Bimetallic Complex Synthesis

The geminal thiol arrangement in 2,2-propanedithiolate prevents chelation to a single metal center, directing it to function as a bridging ligand between two metal ions [3]. This property is valuable for constructing bimetallic architectures where a short, rigid sulfur bridge is desired—a geometry that 1,2- or 1,3-dithiolates cannot replicate without introducing conformational flexibility. Researchers pursuing novel metal-organic frameworks or bioinspired multinuclear catalysts should select 2,2-propanedithiol when a non-chelating, geminal dithiolate bridge is architecturally required [3].

Polymer Crosslinking with Non-Chelating Disulfide Junctions

2,2-Propanedithiol oxidizes to form 2,2'-dithiobis(propane), a geminal disulfide crosslink that offers distinct mechanical and dynamic properties compared to the vicinal or 1,3-disulfide linkages derived from conventional dithiols [4]. The geminal disulfide junction imposes a sharp change in chain direction at the polymer crosslink point, potentially yielding materials with enhanced rigidity or altered stress relaxation behavior. This application leverages the compound's inability to cyclize into small-ring disulfides, ensuring that both thiol groups remain available for intermolecular crosslinking [4].

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